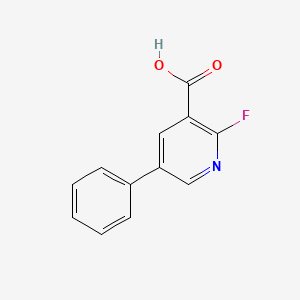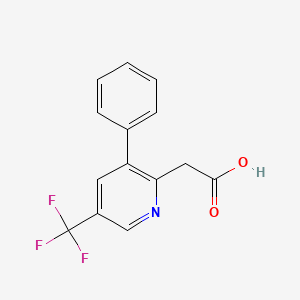![molecular formula C9H9BrN2O2 B1440443 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid CAS No. 1219022-87-3](/img/structure/B1440443.png)
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid
Übersicht
Beschreibung
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid is a heterocyclic compound with significant importance in medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom and a carboxylic acid group attached to a tetrahydro-naphthyridine ring system. The molecular formula is C9H9BrN2O2, and it has a molecular weight of 257.09 g/mol .
Wirkmechanismus
1,5-Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes .
Biochemische Analyse
Biochemical Properties
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can alter the enzyme’s activity, leading to changes in cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, initiating a cascade of biochemical reactions that influence cell behavior .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, which are critical for transmitting information from the cell surface to the interior. This compound can modulate gene expression, leading to changes in the production of proteins that are essential for cell function. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the rates of metabolic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in cellular activities. For example, the compound may inhibit a particular enzyme involved in DNA replication, thereby affecting cell division. Additionally, it can influence gene expression by interacting with transcription factors, proteins that help turn specific genes on or off .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, the compound may exhibit high stability and activity, but over time, it can degrade, leading to a reduction in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell growth and differentiation. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant biological responses. These responses can include changes in behavior, physiology, and biochemistry. At very high doses, the compound may exhibit toxic or adverse effects, such as organ damage or metabolic disturbances. Understanding these dosage effects is essential for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the production of active or inactive metabolites. These metabolites can further interact with other metabolic pathways, affecting overall cellular metabolism. The study of these pathways is crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific tissues. For example, the compound may be transported into cells via active transport mechanisms, where it can exert its biological effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid typically involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by a thermal cyclization process . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Vergleich Mit ähnlichen Verbindungen
1,5-Naphthyridine: A parent compound with a similar ring structure but without the bromine and carboxylic acid groups.
4-Bromo-1,5-naphthyridine: Similar to 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid but lacks the tetrahydro and carboxylic acid functionalities.
5,6,7,8-Tetrahydro-1,5-naphthyridine: Similar structure but without the bromine and carboxylic acid groups.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and carboxylic acid group enhances its reactivity and potential for various applications .
Eigenschaften
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-4-7(9(13)14)12-6-2-1-3-11-8(5)6/h4,11H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEUWISKSFZAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)C(=O)O)Br)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)


![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![6-(3-Hydroxyprop-1-ynyl)-1H-pyrido-[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1440371.png)
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)







